2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine

Description

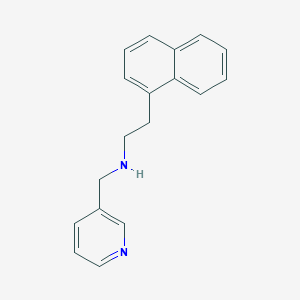

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine is a synthetic organic compound featuring a naphthalene moiety and a pyridine-containing ethylamine backbone. Its molecular formula is C₁₈H₁₈N₂, with a molecular weight of 262.35 g/mol . The structure consists of a 1-naphthyl group attached to the ethylamine chain, while the nitrogen atom is substituted with a 3-pyridinylmethyl group.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-2-9-18-16(6-1)7-3-8-17(18)10-12-20-14-15-5-4-11-19-13-15/h1-9,11,13,20H,10,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJKIGWJDUVHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCNCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine typically involves the following steps:

Formation of the Naphthalene Derivative: Starting with 1-naphthylamine, the compound is reacted with an appropriate alkylating agent to introduce the ethanamine chain.

Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired product. This often involves the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Naphthoquinones and related derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated naphthalene or pyridine derivatives.

Scientific Research Applications

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including as an intermediate in the synthesis of therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and pyridine rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The ethanamine chain provides flexibility, allowing the compound to adopt conformations that facilitate its biological activity.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Naphthyl vs. This may enhance binding to hydrophobic receptor pockets.

- Pyridinyl Position : The 3-pyridinylmethyl group in the target compound differs from the 2-pyridinyl group in Doxylamine. Positional isomerism influences electronic distribution and hydrogen-bonding capacity, affecting receptor affinity .

- Sulfonamide Functionality: Naphthalene sulfonamide derivatives (e.g., ) exhibit notable antibacterial effects, suggesting that electron-withdrawing groups like sulfonamide improve bioactivity compared to alkylamine backbones .

Receptor Binding and Selectivity

- α₁-Adrenoceptor Antagonism: RS-17053, an indole-ethanamine derivative, shows high α₁A-adrenoceptor affinity (pKi 9.1–9.9) in rat tissues but reduced activity in human lower urinary tract (LUT) tissues (pA2 ~7.5), highlighting species-specific receptor heterogeneity . This contrasts with simpler ethanamine derivatives lacking indole or cyclopropane groups.

- Chiral Specificity : Chiral compounds like (R)-1-(2-Naphthyl)ethylamine () and Doxylamine demonstrate enantiomer-dependent activity, underscoring the importance of stereochemistry in drug design .

Contradictions and Limitations

- Bioactivity vs. Toxicity : While sulfonamide derivatives () show antibacterial activity, their cytotoxicity profiles require further optimization for therapeutic use .

Biological Activity

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine, a compound featuring both naphthalene and pyridine moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and comparisons with structurally related compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The compound's structure allows for significant π-π interactions and hydrogen bonding , which enhance its binding affinity and specificity to biological targets. The flexibility provided by the ethanamine chain enables the compound to adopt conformations conducive to its biological activity.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties, including:

- Anticancer Activity : Initial studies suggest potential cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Investigations into its antibacterial and antifungal activities have shown promising results.

- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it is hypothesized that it may exert protective effects in neurodegenerative conditions .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct differences in biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Naphthalene and pyridine rings | Potential anticancer and antimicrobial |

| 2-(1-Naphthyl)-N-(2-pyridinylmethyl)-1-ethanamine | Similar structure, different pyridine position | Varies in binding affinity |

| 2-(1-Naphthyl)-N-(4-pyridinylmethyl)-1-ethanamine | Similar structure, different pyridine position | Altered pharmacological profile |

This table illustrates how variations in the position of the pyridine ring influence the compound's reactivity and binding properties, potentially leading to different biological activities.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anticancer Activity : A study reported that derivatives of this compound exhibited enhanced cytotoxicity against human cancer cell lines compared to traditional chemotherapeutics like 5-fluorouracil. The mechanism was linked to the inhibition of DNA topoisomerase I, suggesting a pathway for further development as an anticancer agent .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of this compound against a range of bacterial strains. Results indicated significant inhibition of growth, suggesting potential applications in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.